N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide
Description
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a synthetic small molecule featuring a pyridine core substituted with a furan-2-yl group at the 6-position and a trifluoromethylphenyl-propanamide side chain. This compound is part of a broader class of TRPV1 (Transient Receptor Potential Vanilloid 1) antagonists, which are studied for their analgesic and anti-inflammatory properties .
Properties
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O2/c21-20(22,23)16-7-3-14(4-8-16)6-10-19(26)25-13-15-5-9-17(24-12-15)18-2-1-11-27-18/h1-5,7-9,11-12H,6,10,13H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZNCFCAVAEZML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C=C2)CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Furan ring : Known for its role in various biological activities.
- Pyridine moiety : Often associated with enhanced pharmacological properties.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
Antiviral Activity
Research has indicated that compounds similar to this compound exhibit significant antiviral properties. For example, studies on related N-heterocycles have shown promising in vitro activity against various viral strains, with effective concentrations (EC50) reported in the low micromolar range (0.20 to 0.35 μM) .
Anticancer Potential
The compound's structural components suggest potential anticancer activity. Similar derivatives have been shown to inhibit critical enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC). Molecular docking studies indicate strong binding affinities to these targets, suggesting a mechanism of action that could lead to reduced tumor growth .
Enzyme Inhibition
The trifluoromethyl group and the furan-pyridine linkage may enhance the compound's ability to inhibit specific enzymes. For instance, related compounds have been documented to effectively inhibit catechol-O-methyltransferase (COMT), which plays a role in neurotransmitter metabolism and is implicated in various neurological disorders .
Study 1: Antiviral Efficacy
In a study evaluating the antiviral efficacy of similar compounds, researchers found that derivatives with furan and pyridine rings exhibited superior activity against HIV reverse transcriptase compared to standard treatments. The most effective compounds showed IC50 values significantly lower than those of existing antiviral drugs .
Study 2: Anticancer Mechanisms
A recent investigation into the anticancer mechanisms of pyridine derivatives highlighted that modifications at the furan or trifluoromethyl positions can enhance cytotoxicity against various cancer cell lines. The study reported IC50 values ranging from 45 μM to 130 μM for different derivatives, indicating a promising therapeutic window for further development .
Tables
| Activity Type | Compound | IC50/EC50 Values | Target |
|---|---|---|---|
| Antiviral | N-Heterocycles | 0.20 - 0.35 μM | HIV RT |
| Anticancer | Pyridine Derivatives | 45 - 130 μM | Various Enzymes |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on structural features , synthetic yields , physical properties , and biological activity (where available).
Structural Features and Substituent Effects
The target compound’s pyridine-based scaffold is common among TRPV1 antagonists. Key structural variations in analogs include:
- Substituents on the pyridine ring: Alkoxy groups: Compounds like N-((2-(cyclopentylmethoxy)-6-(trifluoromethyl)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide (, Compound 45) feature bulky alkoxy groups, which enhance hydrophobic interactions with TRPV1 . Heterocyclic groups: The target compound’s furan-2-yl group distinguishes it from analogs with piperidinyl (e.g., GRT-12360, ) or cycloalkyl substituents. Furan’s electron-rich π-system may alter binding kinetics compared to aliphatic substituents .
- Trifluoromethylphenyl-propanamide backbone :
This motif is conserved across analogs (e.g., , Compounds 42–46), suggesting its critical role in TRPV1 antagonism by stabilizing hydrophobic interactions .
Physical Properties
- Melting points: Analogs exhibit melting points ranging from 62°C (, Compound 22) to 139°C (, Compound 23), influenced by substituent bulk and crystallinity.
- Solubility : Sulfonamide-containing analogs () show improved aqueous solubility due to polar groups, whereas the target compound’s trifluoromethyl and furan groups likely enhance lipid membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
